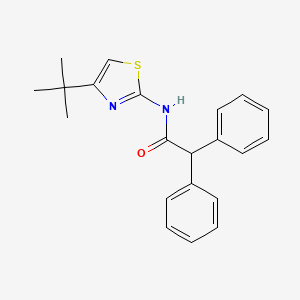

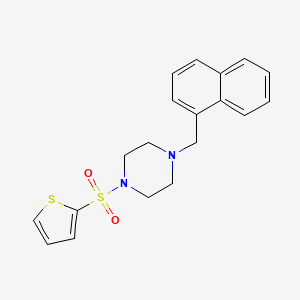

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

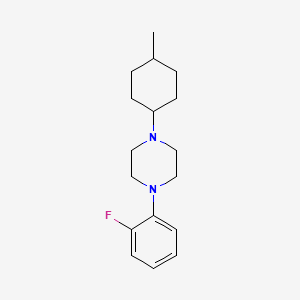

Compounds like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring . The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1) and penicillins .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The exact synthesis process can vary depending on the specific substituents on the thiazole ring .Molecular Structure Analysis

Thiazoles are aromatic. The thiazole ring, like benzene, has a cloud of pi electrons above and below the plane of the ring. These electrons are delocalized, meaning they are not associated with any single atom or pair of atoms in the molecule, which contributes to the overall stability of the structure .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the carbon between the sulfur and nitrogen atoms, and undergo nucleophilic substitution at the same position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .科学研究应用

Organic Optoelectronics

The thieno[3,4-b]thiophene (TbT) unit, which contains a carboxyl group, has gained prominence in organic optoelectronics. Researchers have utilized TbTs as building blocks for donor and acceptor materials in organic solar cells (OSCs). These materials contribute to state-of-the-art power conversion efficiencies (PCEs) in OSCs . The proaromatic thiophene moiety in TbT stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic structures, making it an attractive choice for optoelectronic applications.

Materials Chemistry

The synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate via Pd-catalytic methods provides a versatile chemical building block. Researchers can use this compound for modular assembly, enabling the creation of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. These derivatives find applications in materials chemistry, including polymer design and functional material development .

Proteomics Research

Although not directly related to the compound itself, the thiazole ring is a common motif in bioactive molecules. Researchers studying protein-ligand interactions or enzyme inhibition might find this compound useful as a reference or control in proteomics experiments .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-21(2,3)17-14-25-20(22-17)23-19(24)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLOQHGMGYSPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Tert-butyl-thiazol-2-YL)-2,2-diphenyl-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)